REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].[CH3:4][O:5][C:6]1[CH:25]=[CH:24][C:9](CCNN2C(=O)C3C(=CC=CC=3)C2=O)=[CH:8][C:7]=1[CH3:26].O1CCC[CH2:28]1>>[CH3:4][O:5][C:6]1[CH:25]=[CH:24][C:9]([CH2:1][N:2]([CH3:28])[NH2:3])=[CH:8][C:7]=1[CH3:26]
|
Name
|
methylhydrazine
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
methylhydrazine
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
2-[(4-methoxy-3-methylbenzyl)methylamino]isoindole-1,3-dione
|
Quantity
|
621 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(CCNN2C(C3=CC=CC=C3C2=O)=O)C=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at a room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in the Step 15-1-3
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 12 hours
|
Duration
|
12 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under a reduced pressure
|
Type
|
ADDITION
|
Details
|
Dichloromethane was added to the residue
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (dichloromethane:methanol=20:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(CN(N)C)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 mg | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |